6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives, including compounds similar to the one , typically involves multi-step organic reactions. An example includes the synthesis from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, indicating the complexity and precision required in creating such compounds (Wang et al., 2013). The synthesis routes are designed to introduce specific functional groups and structural motifs, achieving the desired chemical and physical properties.
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by X-ray diffraction techniques. For example, X-ray powder diffraction data provide insights into the crystalline structure, confirming the absence of detectable impurities and verifying the compound's purity (Wang et al., 2017). The detailed molecular structure analysis helps in understanding the compound's interaction at the molecular level, which is crucial for its potential applications.
Chemical Reactions and Properties
Pyrazolopyridine compounds undergo various chemical reactions, reflecting their reactivity and potential for derivatization. For instance, reactions with hydrazine hydrate or acetylacetone yield pyrazolo[1,5-a]pyrimidine derivatives, indicating the versatility of these compounds in chemical synthesis (Hassan et al., 2014). Such reactions are essential for tailoring the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of pyrazolopyridine derivatives, such as melting points, solubility, and stability, are critical for their practical applications. For example, spectral analysis, quantum studies, and thermodynamic properties investigations provide valuable information on the stability and behavior of these compounds under different conditions (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for forming derivatives, are key to understanding the compound's utility in synthesis and application. The synthesis and characterization of pyrazolopyridine derivatives illustrate the range of possible modifications and the resultant chemical behaviors, underscoring the compound's versatility and adaptability for different chemical environments (Rathod & Solanki, 2018).
properties
IUPAC Name |
6-cyclopropyl-N-(3-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-22-20(24(29)25-17-7-6-10-19(13-17)30-2)14-21(16-11-12-16)26-23(22)28(27-15)18-8-4-3-5-9-18/h3-10,13-14,16H,11-12H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTQLARVMQUOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=CC=C4)OC)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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